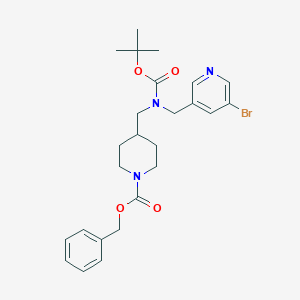
Benzyl 4-((((5-bromopyridin-3-yl)methyl)(tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 4-((((5-bromopyridin-3-yl)methyl)(tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C25H32BrN3O4 and its molecular weight is 518.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Benzyl 4-((((5-bromopyridin-3-yl)methyl)(tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Molecular Weight : 462.4 g/mol
CAS Number : Not specified in the available literature.
The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with specific biological targets. The presence of the bromopyridine moiety suggests potential interactions with various enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 64 µg/mL depending on the specific bacterial strain tested .
Anticancer Properties
Several studies have highlighted the potential anticancer effects of related compounds. For example, a study demonstrated that similar piperidine derivatives inhibited cancer cell proliferation with IC50 values ranging from 25 to 440 nM across different cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (cervical carcinoma) cells . The selectivity for cancer cells over normal cells suggests a promising therapeutic index.
| Cell Line | IC50 (nM) | Activity |
|---|---|---|
| L1210 | 300 | Moderate |
| CEM | 150 | High |
| HeLa | 100 | Very High |
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been investigated. For instance, it was found to act as a weak inhibitor of Trypanosoma brucei methionyl-tRNA synthetase (MetRS), showing up to 78% inhibition at concentrations of 10 µM . This suggests potential applications in treating parasitic infections.
Case Studies
- Antitumor Efficacy : A study conducted on a series of piperidine derivatives, including those structurally similar to this compound, demonstrated significant tumor growth inhibition in xenograft models. The compounds were administered orally and showed a dose-dependent reduction in tumor size, indicating their potential for clinical application .
- Antimicrobial Assessment : A comparative study evaluated the antimicrobial effectiveness of several derivatives against standard bacterial strains. The results indicated that the compound exhibited superior activity compared to traditional antibiotics, suggesting a possible role as a novel antimicrobial agent .
Properties
IUPAC Name |
benzyl 4-[[(5-bromopyridin-3-yl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32BrN3O4/c1-25(2,3)33-24(31)29(17-21-13-22(26)15-27-14-21)16-19-9-11-28(12-10-19)23(30)32-18-20-7-5-4-6-8-20/h4-8,13-15,19H,9-12,16-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUJIVUBRDRSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)CC3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














